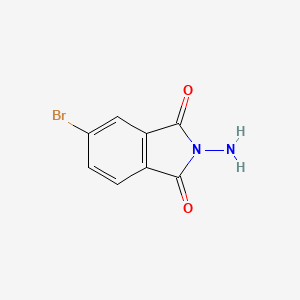
2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of both amino and bromo substituents in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step reactions. One common method starts with isoindole-1,3-dione as the starting material. The synthesis proceeds through acid-catalyzed reactions, amide formation, and bromination steps . The reaction conditions often require specific temperatures and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound efficiently. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be integrated into the industrial production process to reduce environmental impact .
化学反应分析
Types of Reactions
2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromo substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoindole derivatives with different functional groups .
科学研究应用
2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and viral infections.
Industry: The compound is utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can act as an activator of E3 ligase, which ubiquitinylates proteins for proteolysis . This activity can modulate various cellular processes, including protein degradation and signal transduction, making it a valuable tool in biochemical research and drug development.
相似化合物的比较
Similar Compounds
5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione: A thalidomide analogue with similar structural features and biological activities.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Another isoindole derivative with comparable chemical properties and applications.
Uniqueness
2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of both amino and bromo substituents, which confer distinct reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and the exploration of diverse pharmacological properties .
属性
分子式 |
C8H5BrN2O2 |
|---|---|
分子量 |
241.04 g/mol |
IUPAC 名称 |
2-amino-5-bromoisoindole-1,3-dione |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)8(13)11(10)7(5)12/h1-3H,10H2 |
InChI 键 |
WXBRFZCZYQWVKL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


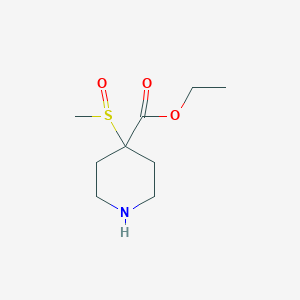
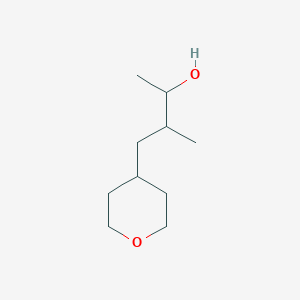
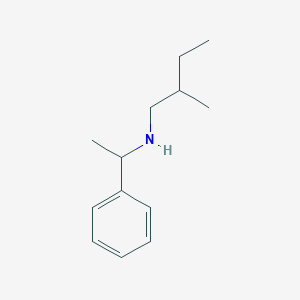


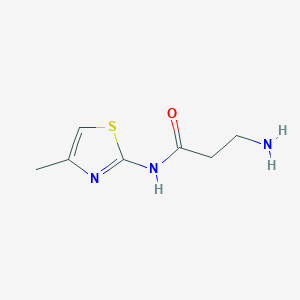
![{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13224702.png)
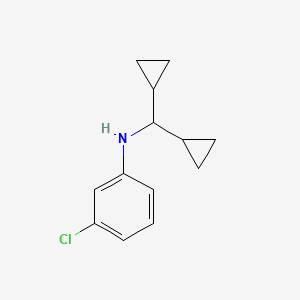
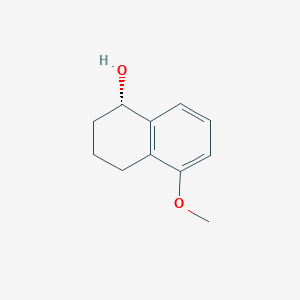
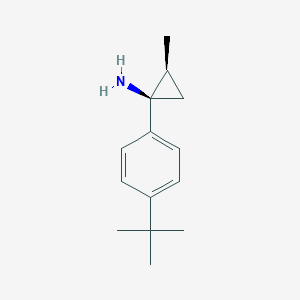
![1,6-Dimethyl-7-azabicyclo[4.2.0]octane](/img/structure/B13224731.png)

![5H,6H,7H-cyclopenta[b]pyridine-7-sulfonamide](/img/structure/B13224741.png)

